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Compound of Interest

5-Bromo-4-
Compound Name: o
hydroxynicotinaldehyde

cat. No.: B2963512

An In-Depth Technical Guide to 5-Bromo-4-hydroxynicotinaldehyde: Molecular Structure,
Synthesis, and Applications in Drug Discovery

Executive Summary

5-Bromo-4-hydroxynicotinaldehyde is a highly functionalized heterocyclic compound of
significant interest to the scientific community, particularly in the fields of medicinal chemistry
and drug discovery. Its pyridine core is a prevalent scaffold in numerous pharmacologically
active molecules. The strategic placement of three distinct functional groups—a reactive
aldehyde, a nucleophilic hydroxyl group, and a versatile bromine atom—makes it an invaluable
building block for synthesizing complex molecular architectures. This guide provides a
comprehensive technical overview of its molecular structure, physicochemical properties, a
representative synthetic pathway, and its critical applications in modern synthetic strategies,
such as multicomponent reactions, which accelerate the discovery of novel therapeutic agents.

Core Molecular Structure and Physicochemical
Properties

5-Bromo-4-hydroxynicotinaldehyde, with the CAS Number 1289109-05-2, is a substituted
pyridine derivative.[1][2] The core structure consists of a pyridine ring functionalized with a
formyl (aldehyde) group at the 3-position, a hydroxyl group at the 4-position, and a bromine
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atom at the 5-position. The name "nicotinaldehyde" specifically refers to the 3-formylpyridine

scaffold.[3][4][5]

An important structural consideration is the potential for keto-enol tautomerism. The 4-

hydroxypyridine form can exist in equilibrium with its 4-pyridone tautomer. This equilibrium can

be influenced by the solvent, pH, and temperature, which in turn affects the molecule's

reactivity and intermolecular interactions.

Tautomerization

Caption: Tautomeric forms of the core molecule.

» mol2

Click to download full resolution via product page

Table 1: Physicochemical Properties of 5-Bromo-4-hydroxynicotinaldehyde

Property Value Source

CAS Number 1289109-05-2 [1][2]

Molecular Formula CeHaBrNO2 [1][6]

Molecular Weight 202.01 g/mol [1][6]
5-bromo-4-

IUPAC Name o [1]
hydroxynicotinaldehyde
KPMMFNJPSDBZTB-

InChl Key [1112]
UHFFFAOYSA-N

Physical Form Solid [1]

Typical Purity >95% [1112]

Storage Conditions

Inert atmosphere, room

temperature

[1]
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Spectroscopic and Analytical Profile

While specific experimental spectra are proprietary to manufacturers, a theoretical analysis
based on the molecule's structure allows for the prediction of its key spectroscopic features.
This is crucial for reaction monitoring and final product characterization.

Table 2: Predicted Spectroscopic Data
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Expected Chemical

Technique Feature . Rationale
Shift /| Wavenumber
Deshielded proton
Aldehyde Proton (- adjacent to an
1H NMR 0 9.5-10.5 ppm

CHO)

electron-withdrawing

carbonyl group.

Two distinct singlets

or narrow doublets

Aromatic Protons 0 7.0-8.5ppm corresponding to
protons at C2 and C6
of the pyridine ring.
Chemical shift is
highly dependent on

05.0-12.0 ppm gnly dep )

Hydroxyl Proton (-OH) solvent, concentration,

(broad)

and temperature due

to hydrogen bonding.

13C NMR

Carbonyl Carbon
(C=0)

Characteristic
0 185 - 200 ppm chemical shift for an

aldehyde carbon.

Aromatic Carbons

0110 - 160 ppm

Six distinct signals for
the carbons of the
pyridine ring, with
shifts influenced by
the attached

functional groups.

IR Spectroscopy

O-H Stretch

Indicative of the
3200 - 3600 cm™1
(broad)

hydroxyl group,
broadened by
hydrogen bonding.

C=0 Stretch
(Aldehyde)

1680 - 1710 cm~?

Strong absorption
characteristic of an

aromatic aldehyde.
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Aromatic ring
C=C & C=N Stretches 1400 - 1600 cm™1

vibrations.
A characteristic
isotopic pattern
Molecular lon Peak (approx. 1:1 ratio) due
Mass Spectrometry m/z 201/203
[M]*+ to the presence of

bromine ("°Br and
81Br).

Synthesis and Purification

The synthesis of substituted pyridines can be complex. While several routes to 5-Bromo-4-
hydroxynicotinaldehyde are conceivable, a robust and logical approach involves the selective
bromination and subsequent formylation of a suitable pyridine precursor. The following protocol
is a representative method based on established organometallic and electrophilic substitution
principles.

Experimental Protocol: A Representative Synthesis

This protocol outlines a two-step synthesis starting from 4-hydroxypyridine. The causality
behind this choice is the commercial availability of the starting material and the well-
documented regioselectivity of electrophilic substitution on the pyridine ring.

Step 1: Bromination of 4-Hydroxypyridine

¢ In a three-neck round-bottom flask under an inert atmosphere (Nz or Ar), dissolve 4-
hydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.

e Cool the solution to 0-5 °C using an ice bath.

e Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise over 30-60 minutes,
ensuring the temperature does not exceed 10 °C.

 After the addition is complete, allow the reaction to warm to room temperature and stir for
12-18 hours.
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e Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Upon completion, quench the reaction by carefully adding a saturated solution of sodium
thiosulfate to consume excess bromine.

¢ Neutralize the mixture with a saturated sodium bicarbonate solution until effervescence
ceases.

e The resulting precipitate, 3,5-dibromo-4-hydroxypyridine, is collected by filtration, washed
with cold water, and dried under vacuum.

Step 2: Regioselective Formylation via Lithiation-Formylation

Suspend the 3,5-dibromo-4-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a
flame-dried, three-neck flask under an inert atmosphere.

e Cool the suspension to -78 °C using a dry ice/acetone bath.

e Slowly add n-butyllithium (n-BuLi) (1.1 eq, 2.5 M in hexanes) dropwise. The rationale for this
step is to perform a selective lithium-halogen exchange at one of the bromine positions. The
C3 position is generally more susceptible to this exchange than the C5 position.

e Stir the mixture at -78 °C for 1 hour.

e Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, which serves as the
formylating agent.

o Maintain the temperature at -78 °C for 2 hours, then allow the reaction to warm slowly to
room temperature overnight.

» Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NHaCl).

o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (NazS0a),
and concentrate under reduced pressure.
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 Purification: The crude product is purified by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield pure 5-Bromo-4-hydroxynicotinaldehyde. The final
product's identity and purity should be confirmed by NMR and Mass Spectrometry.
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Start: 4-Hydroxypyridine

'

Step 1: Bromination
Reagents: Brz2, Acetic Acid
Conditions: 0°C to RT

:

Intermediate:
3,5-Dibromo-4-hydroxypyridine

Step 2: Formylation
Reagents: n-BuLi, DMF
Conditions: -78°C to RT

[Crude Product]

Purification:
Column Chromatography

Final Product:

5-Bromo-4-hydroxynicotinaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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